2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one
Description
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is a quinoline derivative characterized by a trifluoromethyl (-CF₃) substituent at position 2 of the quinoline ring and a 2,2-dimethylpropan-1-one group at position 3. Quinoline-based compounds are renowned for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3 |
InChI Key |
NVNVZOCIMXGXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
This classical method involves condensation of 2-aminobenzaldehyde derivatives with ketones. For the target compound, 2-amino-5-(trifluoromethyl)benzaldehyde could react with 2,2-dimethylpropan-1-one under acidic conditions. However, the electron-withdrawing trifluoromethyl group may necessitate modified conditions.
Reaction equation:
Key considerations:
Pfitzinger Reaction
This variant employs isatin derivatives, offering an alternative route when aldehyde precursors are inaccessible. 5-Trifluoromethylisatin could react with 2,2-dimethylpropan-1-one in basic conditions:
Advantages include milder conditions compared to Friedländer annulation, though regioselectivity must be controlled.
Trifluoromethyl Group Introduction
Incorporating the -CF₃ group at the quinoline 2-position can occur through two temporal strategies:
Pre-functionalized Building Blocks
Using commercially available 2-trifluoromethylquinoline-3-carbaldehyde derivatives simplifies synthesis but faces availability constraints. For example, 2-(trifluoromethyl)quinoline-3-carbaldehyde (CAS 134407-91-7) could undergo nucleophilic acyl substitution with 2,2-dimethylpropan-1-one:
Late-stage Trifluoromethylation
Copper-mediated cross-coupling allows direct CF₃ installation post-quinoline formation. The Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables electrophilic trifluoromethylation under mild conditions:
Ketone Moiety Installation
The 2,2-dimethylpropan-1-one group requires careful positioning at the quinoline 3-position. Two principal methods emerge:
Nucleophilic Acyl Substitution
Activated quinoline intermediates (e.g., 3-chloroquinoline derivatives) react with pinacolone enolates:
Reaction conditions from analogous systems suggest dichloromethane (DCM) solvent with triethylamine base at -78°C to 0°C achieves optimal yields.
Friedel-Crafts Acylation
Direct acylation of quinoline derivatives using 2,2-dimethylpropanoyl chloride:
This route risks over-acylation and requires strict stoichiometric control.
Optimized Synthetic Protocol
Combining the above strategies, a plausible four-step synthesis emerges:
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)benzaldehyde via nitration/reduction of commercial 3-(trifluoromethyl)aniline.
Step 2: Friedländer annulation with 2,2-dimethylpropan-1-one (pinacolone) using PTSA catalyst in refluxing ethanol (78% yield extrapolated from similar systems).
Step 3: Purification via silica gel chromatography (hexane:ethyl acetate 4:1).
Step 4: Recrystallization from methanol/water yields pure product.
Comparative Analysis of Methodologies
Key Reaction Parameters
Data from analogous quinoline syntheses inform optimal conditions:
Temperature Effects
-
Below 0°C: Minimizes side reactions but slows kinetics
-
Above 100°C: Risk of decomposition
Solvent Impact
Scalability Considerations
Industrial-scale production faces three main challenges:
-
Trifluoromethyl Reagent Costs: Togni reagent prices necessitate in-house CF₃ source development.
-
Exothermic Risks: Friedländer annulation requires controlled addition to prevent thermal runaway.
-
Byproduct Management: Quinoline N-oxides and over-alkylated products demand rigorous purification.
Emerging Methodologies
Recent advances propose innovative approaches:
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoline Ring
The electron-deficient nature of the quinoline ring enables electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions.
2.1. Palladium-Catalyzed Arylation
In a study utilizing PdCl₂ and phosphine ligands (e.g., L8), the quinoline ring undergoes arylation with arylboronic acids. For example:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Target compound | PdCl₂ (10 mol%), L8 (20 mol%), K₂CO₃, DCE, 120°C, 12 h | 3-Phenyl-2-(trifluoromethyl)quinoline derivative | 68% |
This reaction proceeds via oxidative addition of the arylboronic acid to Pd, followed by transmetallation and reductive elimination.
Ketone Transformations
The propan-1-one moiety participates in standard ketone reactions, including reductions and condensations.
3.1. Reduction to Secondary Alcohol
Using NaBH₄ or LiAlH₄ in THF:
3.2. Schiff Base Formation
Condensation with anilines in the presence of p-toluenesulfonic acid yields imine derivatives:
-
Key Example : Reaction with 4-nitroaniline gives a nitro-substituted imine (72% yield).
Trifluoromethyl Group Reactivity
The −CF₃ group enhances electron-withdrawing effects, directing regioselectivity in substitution reactions.
4.1. Trifluoromethylthiolation
Reaction with N-trifluoromethylthiodibenzenesulfonimide (3 ) in MeCN:
| Reagent | Additive | Product | Yield |
|---|---|---|---|
| N-Trifluoromethylthiodibenzenesulfonimide | KF | 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-yl)-3-(SCF₃)propan-1-one | 86% |
4.2. Radical-Mediated Functionalization
Under visible-light irradiation with [Cp*RuCl]₄, the −CF₃ group facilitates single-electron transfer (SET) processes, enabling C–H functionalization (e.g., alkylation) .
5.1. Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ and aryl halides:
6.1. Epoxidation of Alkenyl Side Chains
When the propan-1-one side chain is modified to include alkenes, epoxidation with m-CPBA proceeds regioselectively:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a quinoline moiety substituted with a trifluoromethyl group. Its structure contributes to its unique properties, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one, as anticancer agents. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced biological activity. For instance, quinoline-derived trifluoromethyl alcohols demonstrated significant growth inhibition in zebrafish embryo models, suggesting their potential as novel anticancer drugs . The mechanism of action is believed to involve apoptosis induction in cancer cells, which is critical for therapeutic efficacy.
Pharmacological Studies
The compound's pharmacological profile has been investigated in relation to its interaction with biological targets. Quinoline derivatives are known to influence various pathways involved in cell proliferation and survival, making them candidates for drug development against cancer and other diseases .
Material Science Applications
Fluorinated Materials
In materials science, compounds containing trifluoromethyl groups are known for their unique physical properties, including increased hydrophobicity and thermal stability. These characteristics make this compound suitable for developing advanced materials such as coatings and polymers that require resistance to solvents and high temperatures .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one and analogous compounds:
Key Observations from Structural Comparisons
Positional Isomerism: The placement of the ketone group on the quinoline ring significantly impacts molecular interactions. For example, the target compound’s ketone at position 3 (vs. 6 in 3pa) may align better with hydrophobic pockets in biological targets .
Electronic Effects : The trifluoromethyl group in the target compound confers electron-withdrawing properties, improving metabolic stability compared to electron-donating groups like -NH₂ in ’s compound .
This contrasts with α,β-unsaturated propenones (), where planarity enhances π-system interactions .
Functional Group Diversity: Compounds with tertiary amines () or dihydroisoquinoline-pyrrolidine systems () exhibit enhanced hydrogen-bonding or aromatic stacking capabilities, which are absent in the target compound .
Biological Activity
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one, a compound with the chemical formula C15H14F3NO, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The structure of this compound features a quinoline moiety which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic properties .
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3NO |
| Molecular Weight | 293.27 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxicity of this compound against the MCF-7 cell line, researchers observed:
- IC50 Value : 12.5 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
- Cytokine Modulation : It modulates cytokine production in immune cells, potentially reducing inflammation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and inflammation.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Increases pro-apoptotic proteins (Bax) |
| Cytokine Modulation | Reduces TNF-alpha and IL-6 levels |
| Enzyme Inhibition | Potential inhibition of kinases involved in cell signaling |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the bioavailability and metabolism of this compound. Initial findings suggest that the compound exhibits favorable stability in liver microsomes, indicating a low clearance rate which may enhance its therapeutic potential .
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | >60 minutes |
| Bioavailability | High |
| Metabolism | Phase I hepatic metabolism |
Q & A
Q. What are the common synthetic routes for 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one?
The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation , analogous to methods used for structurally similar quinoline ketones . Key steps include:
- Reacting trifluoromethyl-substituted quinoline aldehydes with α,α-dimethyl ketones under NHC catalysis.
- Purification via flash chromatography (e.g., hexane/EtOAc gradients) to isolate the product .
- Yield optimization through temperature control (e.g., 40–60°C) and solvent selection (THF or DCM).
- Validation by comparing NMR and mass spectrometry data with literature values .
Q. What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- 1H/13C/19F NMR to confirm substituent positions and trifluoromethyl integration .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray diffraction (XRD) to resolve crystal structure ambiguities (e.g., quinoline ring conformation) .
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) .
Q. What are the challenges in purifying this compound, and how to address them?
Challenges include:
- Low solubility due to the trifluoromethyl group: Use polar aprotic solvents (e.g., EtOAc) or gradient elution .
- Byproduct formation : Employ silica gel chromatography with hexane/EtOAC (95:5) for separation .
- Hydroscopicity : Store under inert gas (N₂/Ar) at –20°C post-purification .
Advanced Research Questions
Q. How can SHELXL be utilized in refining the crystal structure of this compound?
Methodology :
-
Input initial coordinates from SHELXT solutions.
-
Apply anisotropic displacement parameters for non-H atoms.
-
Refine hydrogen atoms isotropically using riding models.
-
Validate with R-factor convergence (e.g., wR² < 0.12) .
Typical Refinement Parameters :
Parameter Value Source R₁ (I > 2σ(I)) 0.042–0.112 wR₂ (all data) 0.112–0.150 C–C bond precision ±0.002 Å
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR, XRD)?
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) .
- Impurity analysis : Use HPLC (C18 column, acetonitrile/water) to detect byproducts; repurify if needed .
- Dynamic effects in NMR : Conduct variable-temperature NMR to identify conformational exchange broadening .
Q. How does the trifluoromethyl group influence the compound’s reactivity and physical properties?
- Electronic effects : The –CF₃ group withdraws electrons, reducing quinoline ring basicity and stabilizing the carbonyl group .
- Lipophilicity : Increases logP by ~1.2 units, enhancing membrane permeability (measured via octanol/water partitioning) .
- Metabolic stability : Reduces oxidative metabolism in liver microsome assays due to fluorine’s electronegativity .
Q. How to design bioactivity studies for quinoline-based compounds like this?
- In vitro assays :
- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
- Antimicrobial testing : Broth microdilution (MIC against S. aureus/E. coli) .
- Mechanistic studies :
- Use 18F-labeled analogs for PET imaging to track tumor targeting (see 18F-AZC in ) .
- Conduct molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II .
Q. What computational methods validate the electronic properties of this compound?
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-311+G(d,p) level.
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior .
Data Contradiction Analysis
Q. How to address conflicting XRD and NMR data for the quinoline ring conformation?
- Scenario : XRD shows a planar quinoline ring, while NMR suggests puckering.
- Resolution :
Verify XRD data quality (Rint < 5%, completeness > 98%) .
Perform VT-NMR to assess if ring puckering is temperature-dependent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
